Cas no 133062-55-2 (6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one)

6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one
- D72302
- 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(1H)-one
- SCHEMBL9381871
- starbld0000658
- CS-0042409
- AKOS037651037
- 133062-55-2
- CS-15750
-
- Inchi: 1S/C13H15N3O/c1-3-16(11-7-5-4-6-8-11)12-9-13(17)15-10(2)14-12/h4-9H,3H2,1-2H3,(H,14,15,17)
- InChI Key: HZWQCNZNLVQOLS-UHFFFAOYSA-N
- SMILES: O=C1C=C(N=C(C)N1)N(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 229.121512110g/mol
- Monoisotopic Mass: 229.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.7
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337157-1g |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 95%+ | 1g |
$2813 | 2021-08-18 | |
eNovation Chemicals LLC | Y1234217-100mg |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 98% | 100mg |
$485 | 2024-06-06 | |
eNovation Chemicals LLC | Y1234217-1g |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 98% | 1g |
$1745 | 2024-06-06 | |
Chemenu | CM337157-250mg |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 95%+ | 250mg |
$1279 | 2021-08-18 | |
A2B Chem LLC | AX29168-250mg |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 98% | 250mg |
$888.00 | 2024-04-20 | |
Aaron | AR01DY1O-250mg |
6-(Ethyl(Phenyl)Amino)-2-Methylpyrimidin-4(3H)-One |
133062-55-2 | 98% | 250mg |
$710.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1234217-100mg |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 98% | 100mg |
$485 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113049-250mg |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 98% | 250mg |
¥6320.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1234217-250mg |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 98% | 250mg |
$795 | 2025-02-27 | |
eNovation Chemicals LLC | Y1234217-1g |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one |
133062-55-2 | 98% | 1g |
$1745 | 2025-02-27 |
6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one
Introduction to 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one (CAS No. 133062-55-2) and Its Emerging Applications in Chemical Biology
The compound 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one, identified by the CAS number 133062-55-2, represents a structurally intriguing heterocyclic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative, characterized by its ethyl(phenyl)amino substituent and methyl group at the 2-position, exhibits a unique combination of chemical properties that make it a promising candidate for further exploration in drug discovery and molecular biology.
Pyrimidine derivatives are well-documented for their biological relevance, serving as fundamental components in nucleic acids and a wide array of pharmacologically active agents. The structural motif of 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one positions it as a potential scaffold for developing novel therapeutic entities. Recent studies have highlighted its utility in modulating various biological pathways, particularly those involving enzyme inhibition and receptor interaction.
In the realm of medicinal chemistry, the ethyl(phenyl)amino moiety is often employed to enhance binding affinity and selectivity. This substituent group imparts a balance between lipophilicity and polarizability, making it an attractive feature for designing molecules that can interact effectively with biological targets. The presence of the methyl group at the 2-position further fine-tunes the electronic properties of the pyrimidine ring, influencing its reactivity and potential biological activity.
One of the most compelling aspects of 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one is its reported efficacy in inhibiting specific enzymes associated with inflammatory and metabolic disorders. Emerging research indicates that this compound may interfere with key signaling cascades by binding to target proteins with high specificity. Such interactions are critical for developing treatments that can modulate disease progression without unintended side effects.
The compound's potential application extends to the field of oncology, where pyrimidine-based inhibitors have shown promise in targeting enzymes overexpressed in cancer cells. Preclinical studies have demonstrated that derivatives of this structure can disrupt critical pathways involved in cell proliferation and survival. While further research is needed to fully elucidate its mechanism of action, these preliminary findings suggest that 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one may serve as a valuable tool in developing next-generation anticancer agents.
Advances in computational chemistry have also facilitated a deeper understanding of how 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one interacts with biological targets at the molecular level. Molecular docking studies have revealed that this compound can bind to active sites of enzymes with high affinity, suggesting its potential as a lead compound for structure-based drug design. These computational approaches are complemented by experimental validation, which has confirmed the biological activity observed in silico.
The synthesis of 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one presents an interesting challenge due to its complex structural features. However, recent methodological advancements have made it more feasible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to obtain sufficient quantities for both preclinical studies and further structural optimization.
From a regulatory perspective, ensuring the safety and efficacy of new chemical entities like 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one is paramount before they can be translated into clinical applications. Rigorous toxicological assessments are conducted to evaluate potential adverse effects, while pharmacokinetic studies provide insights into how the compound is metabolized and excreted by the body. These data are crucial for determining appropriate dosing regimens and minimizing risks associated with therapeutic use.
The integration of traditional pharmacological approaches with modern biotechnological tools has accelerated the discovery pipeline for compounds like 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one. High-throughput screening (HTS) technologies allow for rapid testing of large libraries of compounds against diverse biological targets, while CRISPR-Cas9 gene editing enables precise modulation of genetic pathways to validate drug candidates more efficiently.
In conclusion, 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one (CAS No. 133062-55-2) represents a structurally versatile pyrimidine derivative with significant potential in chemical biology and pharmaceutical research. Its unique combination of chemical features positions it as a promising scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing drug discovery efforts worldwide.
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